molecular formula C14H16BrN3O B2653656 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide CAS No. 1645310-35-5

2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide

Número de catálogo: B2653656
Número CAS: 1645310-35-5
Peso molecular: 322.206
Clave InChI: OCPZJOAZQPUBLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide is an organic compound that features a bromophenyl group, a cyanomethyl group, and a pyrrolidinylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide typically involves the following steps:

    Nitrile Formation: The addition of a cyanomethyl group.

    Pyrrolidine Addition: The incorporation of the pyrrolidinylacetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and nitrile formation reactions, followed by the addition of the pyrrolidinylacetamide group under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of bromophenyl ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Antagonistic Activity

Research indicates that compounds similar to 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide exhibit antagonistic properties against various biological targets. For instance, studies have shown that pyrrolidine derivatives can act as antagonists for certain receptors, potentially influencing pathways involved in pain modulation and inflammation .

COX-2 Inhibition

This compound may also possess inhibitory effects on Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro studies have demonstrated that certain pyrrolidine derivatives can selectively inhibit COX-2 activity, suggesting their utility in developing anti-inflammatory drugs .

Neuropharmacology

Given the structural characteristics of this compound, it is hypothesized that it could interact with neurotransmitter systems. Preliminary investigations into similar compounds have shown potential for modulating neurotransmitter release and receptor activity, which may have implications for treating neurological disorders .

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of a series of pyrrolidine derivatives, including those with bromophenyl substitutions. The results indicated significant inhibition of COX-2 activity with IC50 values in the low micromolar range. This positions compounds like this compound as promising candidates for further development as anti-inflammatory agents .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of pyrrolidine-based compounds. The study found that certain derivatives exhibited significant pain-relieving effects in animal models, suggesting potential applications in chronic pain management. The mechanism was attributed to the modulation of pain pathways involving receptor antagonism .

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the nitrile and pyrrolidinylacetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 3-Bromophenylacetic acid
  • 3-Bromobiphenyl
  • Brophebarbital
  • Choline m-bromophenyl ether

Uniqueness

2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidinylacetamide moiety distinguishes it from simpler bromophenyl compounds, providing additional sites for interaction and modification.

Actividad Biológica

2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound incorporates a bromophenyl group, a cyanomethyl group, and a pyrrolidinylacetamide moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H16BrN3OC_{14}H_{16}BrN_3O. Its structure can be characterized by the following features:

Property Details
IUPAC Name This compound
Molecular Weight 316.21 g/mol
Functional Groups Bromophenyl, Cyanomethyl, Pyrrolidinylacetamide

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The bromophenyl group may facilitate hydrophobic interactions with protein targets, while the cyanomethyl and pyrrolidinylacetamide groups can form hydrogen bonds and other non-covalent interactions. This multi-faceted interaction profile could modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated phenyl compounds possess significant antimicrobial properties due to their ability to penetrate cell membranes effectively. The presence of the bromine atom in the structure may enhance lipophilicity, improving cellular uptake and efficacy against various pathogens .
  • Cytotoxicity : Preliminary investigations into the cytotoxic effects of similar compounds have revealed that those containing bromine substituents can exhibit enhanced activity against cancer cell lines such as MCF-7 and MDA-MB-231. These studies suggest a potential role for the compound in cancer therapy .
  • Enzyme Inhibition : The compound's structural characteristics suggest potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar amides have been studied for their ability to inhibit xanthine oxidase, which is relevant in treating gout and other inflammatory conditions .

Case Studies

Recent studies have explored the biological activity of related compounds with similar structures:

  • Study on Antimicrobial Properties : A series of N-substituted amides were evaluated for their antimicrobial potential against Gram-positive and Gram-negative bacteria. Compounds with halogenated phenyl groups showed promising results due to their enhanced membrane permeability .
  • Cytotoxicity Assessment : Research involving pyrazole derivatives indicated that bromine-substituted compounds had notable cytotoxic effects on breast cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .

Propiedades

IUPAC Name

2-(3-bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c15-12-5-3-4-11(10-12)13(14(19)17-7-6-16)18-8-1-2-9-18/h3-5,10,13H,1-2,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPZJOAZQPUBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.